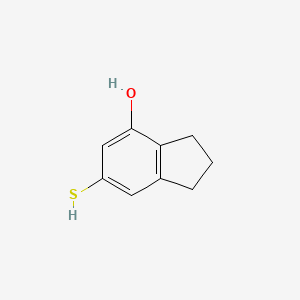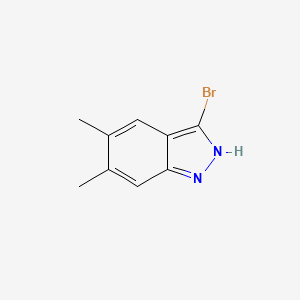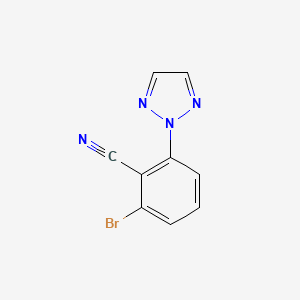
6-Mercapto-2,3-dihydro-1H-inden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercapto-2,3-dihydro-1H-inden-4-ol is an organic compound with the molecular formula C9H10OS It is a derivative of indene, featuring a mercapto group (-SH) and a hydroxyl group (-OH) attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-2,3-dihydro-1H-inden-4-ol typically involves the following steps:
Starting Material: The synthesis begins with indene, a bicyclic hydrocarbon.
Functional Group Introduction: The mercapto group is introduced through a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which may involve reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the thiolation and hydroxylation reactions.
Purification: Techniques such as distillation, crystallization, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler indene derivative.
Substitution: The hydroxyl and mercapto groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted indene derivatives.
Scientific Research Applications
6-Mercapto-2,3-dihydro-1H-inden-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Mercapto-2,3-dihydro-1H-inden-4-ol exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A related compound with a ketone group instead of the mercapto and hydroxyl groups.
6-Mercapto-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group.
4-Hydroxy-2,3-dihydro-1H-inden-1-one: Contains a hydroxyl group but lacks the mercapto group.
Uniqueness
6-Mercapto-2,3-dihydro-1H-inden-4-ol is unique due to the presence of both mercapto and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
6-sulfanyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H10OS/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5,10-11H,1-3H2 |
InChI Key |
HSCOQHOODVVPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)

![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)


![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11755322.png)
![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)
![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11755352.png)
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)

![(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine](/img/structure/B11755359.png)
